molecular formula C9H9FO2 B1301889 3-(3-Fluorophenyl)propionic acid CAS No. 458-45-7

3-(3-Fluorophenyl)propionic acid

Cat. No. B1301889
CAS RN: 458-45-7
M. Wt: 168.16 g/mol
InChI Key: UBLMRADOKLXLCD-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)propionic acid is a compound that is part of a broader class of fluorinated aromatic compounds. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The presence of the fluorine atom can significantly alter the physical and chemical properties of these compounds, making them valuable in various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves halogen-lithium exchange reactions, as seen in the synthesis of 4-amino-3-fluorophenylboronic acid, which is synthesized from 4-bromo-2-fluoroaniline . Similarly, organotin esters of fluorophenyl-propenoic acid derivatives have been synthesized and characterized, indicating the versatility of fluorophenyl compounds in forming various derivatives . The synthesis of these compounds is crucial for their application in further chemical transformations and biological assays.

Molecular Structure Analysis

The molecular structure of fluorophenyl compounds can be complex, as demonstrated by the crystal structure analysis of organotin esters . The geometry around the tin atom in these compounds has been deduced, showing a tetrahedral geometry in the solid state. Additionally, the conformational structures of related compounds, such as 3-phenyl-1-propionic acid and its derivatives, have been analyzed using laboratory X-ray powder diffraction data . These analyses are essential for understanding the reactivity and interaction of these compounds.

Chemical Reactions Analysis

Fluorophenyl compounds participate in various chemical reactions. For example, they are used in Suzuki cross-coupling reactions and can act as reagents in organic synthesis . The introduction of fluorine into the phenyl ring can influence the reactivity of the compound, making it a valuable moiety in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl compounds are influenced by the presence of the fluorine atom. For instance, the pKa value of boronic acids can be affected by the fluorine substitution, as seen in the relatively low pKa value of 7.8 for the acetylated derivative of amino-3-fluorophenyl boronic acid . The electrochemical properties of these compounds are also of interest, as demonstrated by the electrochemical fluorination of nitrogen-containing carboxylic acids . The study of these properties is crucial for the development of new materials and drugs.

Scientific Research Applications

Computational Modeling and Spectroscopic Analysis

  • 3-Amino-3-(4-fluorophenyl)propionic acid, a fluorinated building block and a non-proteinogenic amino acid, has been analyzed using ab initio and DFT computed zwitterionic monomer and dimer structures. This research includes vibrational frequencies analysis of NH3+ and COO¯ moieties, correlating to characteristic absorptions in experimental IR and Raman spectra (Pallavi & Tonannavar, 2020).

Structural Analysis in Chemistry

  • Studies on derivatives of substituted 3-trichlorogermylpropionic acid, including 3-(2-fluorophenyl)-3-(triphenylgermyl)propionic acid, have revealed four-coordinate central Ge atoms with slightly distorted tetrahedral geometry. The structures show strong hydrogen-bonding interactions between carboxylic acid groups (Hans et al., 2002).

Exploration of Natural Products

  • Research on a putative fluorinated natural product from Streptomyces sp. TC1, which was initially believed to contain 3-(3,5-di-tert-butyl-4-fluorophenyl)propionic acid, highlighted the rarity of fluorine-containing natural products and the significant interest in bacterial secondary metabolites (Aldemir et al., 2014).

Enzymatic Processes and Synthesis

  • A continuous enzymatic process was developed for the synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, demonstrating high efficiency and enantioselectivity in production at multikilogram scale (Tao & Mcgee, 2002).

Antibacterial and Antioxidant Research

  • Studies on 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and its oxalate derivatives have explored their antibacterial and antioxidant properties. These compounds were found to exhibit high antibacterial activity but generally did not neutralize superoxide radicals (Arutyunyan et al., 2012).

properties

IUPAC Name

3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLMRADOKLXLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372094
Record name 3-(3-Fluorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)propionic acid

CAS RN

458-45-7
Record name 3-(3-Fluorophenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 3-fluoro-
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Record name 3-(3-Fluorophenyl)propionic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Fluorophenyl)propionic acid
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Synthesis routes and methods

Procedure details

3-(3-Fluorophenyl)acrylic acid (I-78a: 6.4 gm, 38.5 mmol) in methanol (100 mL) was reduced with 10% Pd/C (640 mg) to afford the crude product, 5 g (80.69% yield).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
640 mg
Type
catalyst
Reaction Step Three
Yield
80.69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
DM Spero, SR Kapadia - The Journal of Organic Chemistry, 1996 - ACS Publications
A new and efficient enantioselective synthesis of the (S)-α,α-disubstituted phenethylamine 1 via Lipase resolution of the esters 3 and 4 is described. The effect of pH, enzyme load, and …
Number of citations: 33 pubs.acs.org
DP Leworthy - 1972 - spiral.imperial.ac.uk
Fluorine magnetic resonance has been used to study the interaction of N-trifluoroacetyl-X-phenyl alanines with the enzyme 01-chymotrypsin with varying pH and buffer systems. The …
Number of citations: 2 spiral.imperial.ac.uk
N Xi, S Arvedson, S Eisenberg, N Han… - Bioorganic & medicinal …, 2004 - Elsevier
Novel α v β 3 antagonists based on the N-aryl-γ-lactam scaffold were prepared. SAR studies led to the identification of potent antagonists for α v β 3 receptor with excellent selectivity …
Number of citations: 35 www.sciencedirect.com
D Zhao, B Sun, J Ren, F Li, S Song, X Lv, C Hao… - Bioorganic & medicinal …, 2015 - Elsevier
All-trans-retinoic acid (ATRA), the biologically active metabolite of vitamin A, is used medicinally for the treatment of hyperproliferative diseases and cancers. However, it is easily …
Number of citations: 15 www.sciencedirect.com
M Saitoh, J Kunitomo, E Kimura, Y Hayase… - Bioorganic & medicinal …, 2009 - Elsevier
Glycogen synthase kinase-3β (GSK-3β) is implicated in abnormal hyperphosphorylation of tau protein and its inhibitors are expected to be a promising therapeutic agents for the …
Number of citations: 135 www.sciencedirect.com
Z Li, Y Pan, W Zhong, Y Zhu, Y Zhao, L Li, W Liu… - Bioorganic & Medicinal …, 2014 - Elsevier
A small molecule library of N-acyl-substituted 1,2-benzisothiazol-3-one derivatives has been synthesized and evaluated as inhibitors of caspase-3 and -7, in which some of them …
Number of citations: 12 www.sciencedirect.com
SE Boiadjiev, DA Lightner - Journal of physical organic …, 1999 - Wiley Online Library
The 19 F NMR spectra of 26 simple fluorinated carboxylic acids were measured in aqueous solutions of pH 0.3–10.0. Analysis of the fluorine chemical shift dependence on pH allowed …
Number of citations: 26 onlinelibrary.wiley.com
X Huang, E O'Brien, F Thai… - Organic Process Research …, 2010 - ACS Publications
A practical asymmetric synthesis of a 3,7-diazabicyclo[3.3.0]octane derivative (1), a representative of a new class of potent CCR5 receptor antagonists, is described. The benzylamine …
Number of citations: 21 pubs.acs.org
W Mutatu - 2010 - search.proquest.com
Phenylalanine aminomutase (PAM) derived from Taxus is a multifunctional enzyme that catalyzes the reversible vicinal exchange of the amino group and the pro-(3S) hydrogen of …
Number of citations: 0 search.proquest.com
X Xu, Q Du, Y Meng, Z Li, H Wu, Y Li, Z Zhao… - European Journal of …, 2020 - Elsevier
Prostate cancer (PC) is the most diagnosed type of malignancy in men and the major frequently cause of cancer-related death worldwide. The androgen receptor (AR) has become a …
Number of citations: 9 www.sciencedirect.com

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